molecular formula C12H17N5O5 B12401985 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one

Cat. No.: B12401985
M. Wt: 311.29 g/mol
InChI Key: VKBDRYNPOJCCAX-IOSLPCCCSA-N
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Description

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one, also known as 8-methoxyguanosine, is a modified nucleoside. It is a derivative of guanosine, where the guanine base is substituted with a methoxy group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one involves its interaction with nucleic acids. The methoxy group at the 8-position can influence the compound’s binding affinity and specificity to nucleic acid targets. This modification can affect the stability and function of nucleic acids, making it a valuable tool in molecular biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one lies in its methoxy modification, which imparts distinct chemical and biological properties. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1

InChI Key

VKBDRYNPOJCCAX-IOSLPCCCSA-N

Isomeric SMILES

CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N=C(NC2=O)N

Canonical SMILES

CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N

Origin of Product

United States

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